molecular formula C28H42O2 B12680630 2,2'-(2-Methylpropylidene)bis[4,6-diisopropylphenol] CAS No. 93803-59-9

2,2'-(2-Methylpropylidene)bis[4,6-diisopropylphenol]

Katalognummer: B12680630
CAS-Nummer: 93803-59-9
Molekulargewicht: 410.6 g/mol
InChI-Schlüssel: KPJUNYFTCMRIRE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(2-Methylpropylidene)bis[4,6-diisopropylphenol] typically involves the reaction of 4,6-diisopropylphenol with 2-methylpropylidene dichloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the deprotonation of the phenol groups, allowing them to react with the dichloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to maximize the efficiency of the reaction .

Analyse Chemischer Reaktionen

Types of Reactions

2,2’-(2-Methylpropylidene)bis[4,6-diisopropylphenol] undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2,2’-(2-Methylpropylidene)bis[4,6-diisopropylphenol] has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2,2’-(2-Methylpropylidene)bis[4,6-diisopropylphenol] involves its interaction with various molecular targets. The phenol groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The isopropyl groups provide steric hindrance, which can affect the compound’s binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,2’-(2-Methylpropylidene)bis[4,6-diisopropylphenol] is unique due to its specific substitution pattern and the presence of the 2-methylpropylidene bridge. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Eigenschaften

CAS-Nummer

93803-59-9

Molekularformel

C28H42O2

Molekulargewicht

410.6 g/mol

IUPAC-Name

2-[1-[2-hydroxy-3,5-di(propan-2-yl)phenyl]-2-methylpropyl]-4,6-di(propan-2-yl)phenol

InChI

InChI=1S/C28H42O2/c1-15(2)20-11-22(17(5)6)27(29)24(13-20)26(19(9)10)25-14-21(16(3)4)12-23(18(7)8)28(25)30/h11-19,26,29-30H,1-10H3

InChI-Schlüssel

KPJUNYFTCMRIRE-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=CC(=C(C(=C1)C(C2=CC(=CC(=C2O)C(C)C)C(C)C)C(C)C)O)C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.